4-(Benzylsulfanyl)benzene-1,2-diamine
Description
Properties
CAS No. |
54029-70-8 |
|---|---|
Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-benzylsulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2S/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 |
InChI Key |
HLSLIQFXUHQNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Electrochemical Oxidation with Thiol Nucleophiles
Electrochemical methods offer a green and regioselective pathway for synthesizing sulfanyl-substituted diamines. In a protocol analogous to the anodic oxidation of 2-aminodiphenylamine with sulfinic acids, benzylthiol can act as a nucleophile. The process involves:
- Anodic oxidation of benzene-1,2-diamine in a water/ethanol mixture to generate o-benzoquinone diamine.
- Michael addition of benzylthiol to the electron-deficient quinone intermediate.
- Reduction of the intermediate to restore the aromatic diamine structure.
This method avoids toxic reagents and achieves high yields (≥80% in analogous systems). Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Solvent | H2O/EtOH (1:1) |
| Electrode | Carbon rod anode |
| Current Density | 10 mA/cm2 |
| Temperature | 25°C |
The regioselectivity arises from the electron-withdrawing effect of the quinone intermediate, directing nucleophilic attack to the 4-position.
Nucleophilic Aromatic Substitution
Halogenated precursors such as 4-fluoro-1,2-dinitrobenzene enable nucleophilic displacement with benzylthiolate. The reaction proceeds via:
- SNAr reaction : Substitution of fluoride with benzylthiolate in polar aprotic solvents (e.g., DMF).
- Reduction : Catalytic hydrogenation (H2/Pd-C) of nitro groups to amines.
This method yields ~70% product but requires harsh conditions (120°C, 24 h). Side reactions include over-reduction of the sulfide bond, necessitating careful catalyst selection.
Ullmann-Type Coupling Reactions
Copper-catalyzed coupling between 4-iodo-1,2-diaminobenzene and benzylthiol provides a direct route. Optimized conditions involve:
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline
- Base : K3PO4
- Solvent : DMSO at 110°C
Yields reach 65–75%, with iodobenzene byproducts as the main impurity. Microwave-assisted protocols reduce reaction times from hours to minutes.
Protection/Deprotection Strategies
To prevent amine oxidation or unwanted side reactions, temporary protection is employed:
- Acetylation : Treatment with acetic anhydride to form 1,2-diacetamidobenzene.
- Thiolation : Reaction with benzylsulfenyl chloride (PhCH2SCl) in the presence of AlCl3.
- Deprotection : Hydrolysis with HCl/EtOH to regenerate the diamine.
This method achieves 60–68% overall yield but introduces multi-step complexity.
Microwave-Assisted Synthesis
Adapting the microwave-driven cyclization of thioureas, a one-pot synthesis can be designed:
- Condensation : Benzaldehyde, thiourea, and 1,2-diaminobenzene undergo cyclization under microwave irradiation.
- Oxidation : Controlled H2O2 treatment forms the sulfide bond.
Reaction conditions:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: 4-(Benzylsulfinyl)benzene-1,2-diamine, 4-(Benzylsulfonyl)benzene-1,2-diamine.
Reduction: this compound.
Substitution: N-acylated or N-sulfonylated derivatives.
Scientific Research Applications
4-(Benzylsulfanyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy) enhance solubility and stabilize intermediates in cyclization reactions .
- Electron-withdrawing groups (e.g., -CF₃, -SO₂CF₃) reduce reaction rates in condensations but improve thermal stability .
- Sulfur-containing substituents (e.g., benzylsulfanyl, propylthio) introduce redox activity and nucleophilic sites for further functionalization .
Reactivity in Heterocycle Formation
Substituted benzene-1,2-diamines are pivotal in synthesizing benzimidazoles and related heterocycles:
- With carbonyl compounds: 4-Methoxybenzene-1,2-diamine reacts with aldehydes in DMF to form benzimidazoles (70–85% yields) . Electron-withdrawing substituents (e.g., -CF₃) require harsher conditions (e.g., peroxymonosulfate) for benzimidazole cyclization .
- With glyoxylic acid: Forms quinoxaline derivatives, with electron-donating groups accelerating the reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
